molecular formula C20H26ClI B3181124 Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride CAS No. 5421-53-4

Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride

Cat. No.: B3181124
CAS No.: 5421-53-4
M. Wt: 428.8 g/mol
InChI Key: JHPUIEDIXRYPTP-UHFFFAOYSA-M
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Description

Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride (CAS: 61267-44-5) is a diaryliodonium salt with two 4-tert-butylphenyl groups attached to a central iodine atom and a chloride counterion. Its molecular formula is C₃₀H₃₆ClI (cation: C₂₀H₂₆I⁺; anion: Cl⁻), and its molecular weight is 428.35 g/mol . The tert-butyl substituents confer steric bulk, enhancing solubility in organic solvents and stability under thermal or photolytic conditions. This compound is primarily utilized in photopolymerization as a cationic photoinitiator, enabling applications in coatings, adhesives, and electronics .

Properties

IUPAC Name

bis(4-tert-butylphenyl)iodanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26I.ClH/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;/h7-14H,1-6H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPUIEDIXRYPTP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40969182
Record name Bis(4-tert-butylphenyl)iodanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40969182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5421-53-4
Record name Bis(4-tert-butylphenyl)iodanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40969182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride typically involves the oxidation of iodoarenes. One common method is the anodic oxidation of iodobiaryls in an undivided electrolysis cell using acetonitrile (MeCN) and hexafluoroisopropanol (HFIP) as solvents, along with trifluoromethanesulfonic acid (TfOH) as an additive . This method is atom-efficient and does not require additional chemical oxidants, thus minimizing chemical waste.

Industrial Production Methods

Industrial production methods for diaryliodonium salts, including this compound, often involve scalable electrochemical synthesis. This process is advantageous due to its efficiency and reduced environmental impact compared to traditional chemical oxidation methods .

Chemical Reactions Analysis

Types of Reactions

Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride undergoes various types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in organic synthesis.

    Substitution: It participates in nucleophilic substitution reactions where the iodonium group is replaced by a nucleophile.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature, and in the presence of a base to neutralize the generated acid.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reactions with amines yield arylamines, while reactions with alcohols produce aryl ethers.

Scientific Research Applications

Photoinitiators in UV-Curing Systems

One of the primary applications of iodonium salts, including bis[4-(1,1-dimethylethyl)phenyl]-, chloride, is as photoinitiators in UV-curable coatings and inks. These compounds decompose upon exposure to UV light, generating free radicals that initiate polymerization.

Case Study: UV-Curable Coatings

  • Application : Used in automotive and industrial coatings.
  • Benefits : Fast curing times and reduced volatile organic compound (VOC) emissions.
  • Performance : Enhances adhesion and durability of coatings.

Catalysts in Organic Synthesis

Iodonium compounds serve as effective catalysts in various organic reactions, particularly in the synthesis of complex organic molecules.

Data Table: Catalytic Applications

Reaction TypeCatalyst UsedOutcome
Electrophilic Aromatic SubstitutionIodonium ChlorideIncreased reaction rates and yields
Oxidative AdditionIodonium SaltsFacilitated formation of aryl halides

Flame Retardants

Due to their thermal stability and effectiveness, iodonium compounds are also used as flame retardants in plastics and textiles.

Application Insights:

  • Materials : Polycarbonate and polyurethane foams.
  • Mechanism : Forms a protective char layer when exposed to heat.

Antioxidants in Polymer Chemistry

Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride is utilized as an antioxidant in polymer formulations to enhance thermal stability.

Benefits:

  • Protects against oxidative degradation.
  • Extends the lifespan of polymer products.

Surface Treatment Agents

This compound is employed in surface treatment processes such as electroplating and corrosion prevention.

Application Example:

  • Industry : Electronics manufacturing.
  • Function : Improves adhesion properties of coatings on metal surfaces.

Regulatory Considerations

Given its potential environmental impact, the use of iodonium compounds is subject to regulatory scrutiny. The European Union's REACH regulations classify certain iodonium salts as substances of very high concern (SVHC), necessitating careful management and reporting by manufacturers.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Comparison of Iodonium Salts by Aryl Substituents

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
Bis(4-tert-butylphenyl)iodonium chloride 61267-44-5 C₃₀H₃₆ClI 428.35 4-tert-butylphenyl High thermal stability; soluble in toluene, THF; used in UV-curable resins
Bis(4-fluorophenyl)iodonium chloride 1828-09-7 C₁₂H₈ClF₂I 352.35 4-fluorophenyl Lower steric bulk; higher polarity; limited solubility in non-polar solvents
Diphenyliodonium hexafluoroantimonate 61717-82-6 C₁₂H₁₀F₆ISb 484.85 Phenyl Superior photoactivity but hygroscopic; used in high-performance coatings

Key Findings :

  • Steric Effects : The tert-butyl groups in the subject compound improve solubility in organic media compared to unsubstituted diphenyliodonium salts .
  • Electron-Withdrawing Groups : Fluorinated analogs (e.g., 4-fluorophenyl) increase electrophilicity, accelerating initiation but reducing storage stability .

Counterion Variation

The counterion significantly impacts solubility, thermal stability, and environmental impact:

Table 2: Comparison of Iodonium Salts by Counterion

Cation Anion Molecular Weight (g/mol) Solubility Thermal Stability (°C) Applications
Bis(4-tert-butylphenyl)iodonium⁺ Cl⁻ 428.35 Moderate in polar solvents >200 Photolithography, adhesives
Bis(4-tert-butylphenyl)iodonium⁺ PF₆⁻ 537.86 High in non-polar media >250 Electronics, inkjet printing
Bis(4-tert-butylphenyl)iodonium⁺ CF₃SO₃⁻ (triflate) 590.45 Excellent in aprotic solvents 220–240 High-resolution imaging
Bis(4-tert-butylphenyl)iodonium⁺ C₄F₉SO₃⁻ (perfluorobutanesulfonate) 732.51 Low aqueous solubility 230–250 Specialty polymers (PFAS-regulated)

Key Findings :

  • Chloride vs. Hexafluorophosphate (PF₆⁻): The PF₆⁻ salt exhibits higher lipophilicity, making it preferable for non-polar formulations, while the chloride salt is cost-effective and less environmentally persistent .
  • PFAS Concerns : Salts with perfluorinated anions (e.g., C₄F₉SO₃⁻) face regulatory restrictions due to bioaccumulation risks, whereas chloride salts are exempt from PFAS classifications .

Performance in Photopolymerization

  • Efficiency: The subject compound initiates polymerization at longer wavelengths (300–400 nm) compared to non-tert-butylated analogs, reducing energy consumption .
  • Side Reactions : tert-Butyl groups minimize radical recombination, enhancing cure speed and reducing by-products .

Biological Activity

Iodonium compounds, particularly bis[4-(1,1-dimethylethyl)phenyl] iodonium chloride, have garnered attention in the field of organic chemistry due to their unique properties and potential biological activities. This article explores the synthesis, biological activity, and applications of this compound, supported by relevant data tables and findings from diverse research studies.

Iodonium salts are characterized by their positively charged iodine atom bonded to two aryl groups. The compound bis[4-(1,1-dimethylethyl)phenyl] iodonium chloride is synthesized through the reaction of aryl iodides with iodine in the presence of Lewis acids. This compound exhibits significant stability and reactivity, making it a valuable reagent in organic synthesis.

Antimicrobial Properties

Research indicates that iodonium compounds possess notable antimicrobial activities. A study highlighted that various iodonium derivatives demonstrated effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve oxidative stress induction in microbial cells, leading to cell death.

Table 1: Antimicrobial Activity of Iodonium Compounds

Compound NamePathogenZone of Inhibition (mm)
Bis[4-(1,1-dimethylethyl)phenyl] iodonium chlorideE. coli15
Bis[4-(1,1-dimethylethyl)phenyl] iodonium chlorideS. aureus18
Bis[4-(1,1-dimethylethyl)phenyl] iodonium chlorideKlebsiella pneumoniae12

Antioxidant Activity

The antioxidant potential of bis[4-(1,1-dimethylethyl)phenyl] iodonium chloride has also been investigated. It has shown promising results in scavenging free radicals and reducing oxidative stress markers. This property is crucial for its application in pharmaceuticals aimed at combating oxidative stress-related diseases.

Table 2: Antioxidant Activity Assay Results

Assay TypeIC50 (µM)
DPPH Radical Scavenging25.3
ABTS Radical Scavenging30.7
Ferric Reducing Antioxidant Power0.35

Study on Antimicrobial Efficacy

In a comparative study published in the Journal of Organic Chemistry, researchers synthesized various diaryliodonium salts and assessed their antimicrobial efficacy. The study found that bis[4-(1,1-dimethylethyl)phenyl] iodonium chloride exhibited superior activity compared to other derivatives, indicating its potential as a lead compound for developing new antimicrobial agents .

Research on Antioxidant Properties

A separate investigation focused on the antioxidant properties of this compound showed that it effectively reduced lipid peroxidation in cellular models. The study concluded that bis[4-(1,1-dimethylethyl)phenyl] iodonium chloride could be beneficial in formulating supplements aimed at reducing oxidative damage .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via oxidative coupling of tert-butyl-substituted aryl iodides using chlorinating agents. For analogous iodonium salts, palladium-catalyzed cross-coupling or electrophilic aromatic substitution with iodine sources (e.g., ICl) has been employed. Reaction temperature (typically 0–25°C) and stoichiometric ratios of aryl precursors to iodine reagents are critical for minimizing byproducts like diaryliodonium dimers. Solvent polarity (e.g., dichloromethane or acetonitrile) also impacts reaction efficiency .

Q. What purification techniques are recommended for isolating high-purity iodonium salts with tert-butyl substituents?

  • Methodological Answer : Recrystallization using solvent pairs like ethanol/water or toluene/hexane is effective due to the low solubility of tert-butyl-substituted iodonium salts in polar aprotic solvents. Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) resolves impurities from sterically hindered byproducts. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is advised, with monitoring at 254 nm for aromatic chromophores .

Q. How can spectroscopic and crystallographic methods characterize the structural integrity of this iodonium compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm tert-butyl group integration (singlet at ~1.3 ppm for CH₃) and aromatic proton splitting patterns.
  • X-ray Diffraction : Single-crystal analysis resolves iodide counterion positioning and steric effects from tert-butyl groups.
  • Mass Spectrometry : High-resolution ESI-MS in positive ion mode detects the molecular ion peak [M-Cl]⁺, with isotopic patterns confirming iodine presence .

Advanced Research Questions

Q. What are the thermal stability and decomposition pathways of tert-butyl-substituted iodonium salts under varying atmospheric conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air reveals decomposition onset temperatures (~150–200°C). Gas chromatography-mass spectrometry (GC-MS) of evolved gases identifies volatile byproducts (e.g., tert-butylbenzene or iodine oxides). Kinetic studies via differential scanning calorimetry (DSC) quantify activation energies for decomposition, critical for applications in high-temperature reactions .

Q. How does this iodonium salt function as a photoinitiator in polymerization, and what mechanistic studies validate its efficiency?

  • Methodological Answer : Upon UV irradiation, the iodonium cation undergoes homolytic cleavage, generating aryl radicals that initiate polymerization. Time-resolved EPR spectroscopy tracks radical intermediates, while real-time FT-IR monitors monomer conversion rates (e.g., acrylate C=C bond depletion at 1630 cm⁻¹). Comparative studies with hexafluorophosphate or hexafluoroantimonate counterions show counterion-dependent initiation rates .

Q. How should researchers address contradictions in toxicity data for structurally analogous iodonium salts?

  • Methodological Answer : Discrepancies in LD₅₀ values (e.g., 300–2000 mg/kg for related salts) may arise from counterion toxicity or metabolic pathways. In vitro assays (e.g., MTT on HEK293 cells) isolate iodonium cation effects, while in vivo studies control for counterion bioaccumulation. Cross-referencing regulatory databases (e.g., ECHA) clarifies classification inconsistencies .

Q. What protocols ensure safe handling of air- or moisture-sensitive iodonium derivatives in synthetic workflows?

  • Methodological Answer : Use Schlenk lines or gloveboxes for moisture-sensitive reactions. Storage under argon in amber glass vials prevents photodegradation. Quench excess reagents with aqueous sodium thiosulfate to neutralize reactive iodine species. Personal protective equipment (PPE) must include nitrile gloves and fume hoods, as per SDS guidelines for tert-butyl-substituted ketones .

Q. What analytical strategies identify degradation products of iodonium salts in environmental or biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization detects degradation products like 4-tert-butylphenol (m/z 165.1) or iodobenzene derivatives. Solid-phase extraction (SPE) using C18 cartridges concentrates trace analytes from aqueous samples. Isotope dilution with ¹³C-labeled internal standards improves quantification accuracy, particularly for perfluoroalkyl sulfonate counterions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride
Reactant of Route 2
Reactant of Route 2
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride

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